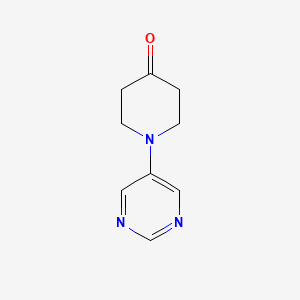
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring, a pyridine ring, and a cyclohexylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and have similar biological activities.
Pyridine Derivatives: Compounds such as indinavir and sitagliptin also feature pyridine rings and are used in medicinal chemistry.
Uniqueness
1-((4-(Cyclohexylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine and pyridine derivatives, potentially leading to unique applications and effects.
Propiedades
Fórmula molecular |
C15H23N3O2S2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
1-(4-cyclohexylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,18-10-8-16-9-11-18)15-12-17-7-6-14(15)21-13-4-2-1-3-5-13/h6-7,12-13,16H,1-5,8-11H2 |
Clave InChI |
ROYDDRWXOGYYSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC2=C(C=NC=C2)S(=O)(=O)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



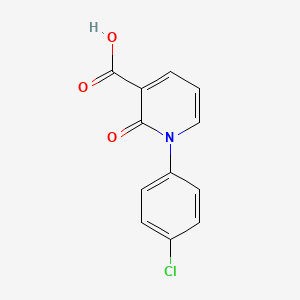
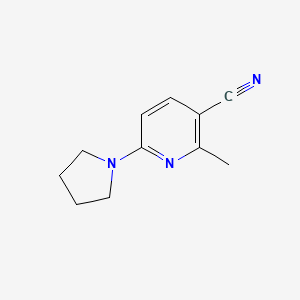
![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)

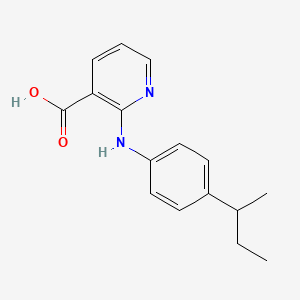
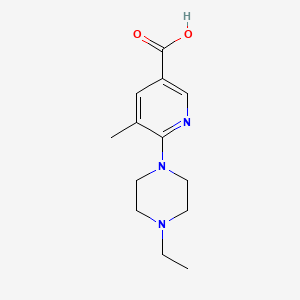
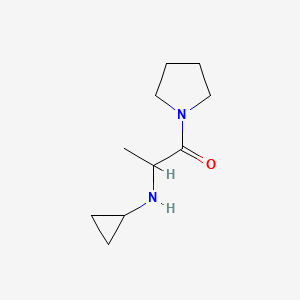

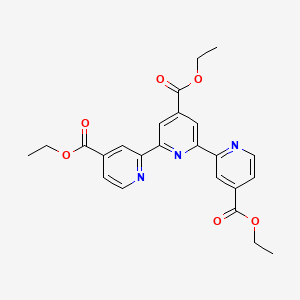
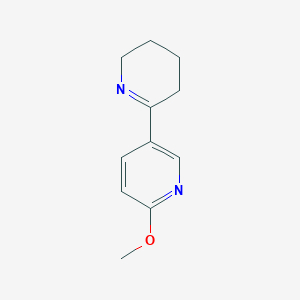

![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
